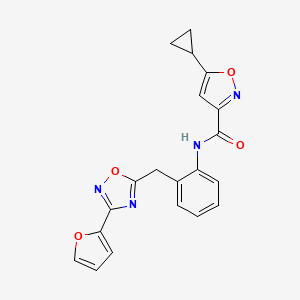

5-cyclopropyl-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4/c25-20(15-11-17(27-23-15)12-7-8-12)21-14-5-2-1-4-13(14)10-18-22-19(24-28-18)16-6-3-9-26-16/h1-6,9,11-12H,7-8,10H2,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAIHVRRIZBLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropyl-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, an isoxazole ring, and an oxadiazole moiety, which contribute to its unique pharmacological properties. The molecular formula is with a molecular weight of 312.32 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and isoxazole structures. For instance, derivatives similar to 5-cyclopropyl-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide have shown promising results against various cancer cell lines.

In vitro studies indicated that these compounds induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of p53 expression levels .

The proposed mechanism of action includes the inhibition of key enzymes involved in cancer cell proliferation. The presence of the furan and oxadiazole groups facilitates interactions with cellular targets, leading to enhanced cytotoxicity. Molecular docking studies suggest strong binding affinities to critical receptors involved in cancer pathways.

Case Studies

- Study on MCF-7 Cells : A study evaluating the effects of similar oxadiazole derivatives on MCF-7 cells showed that these compounds significantly reduced cell viability in a dose-dependent manner. The IC50 values were comparable to standard chemotherapeutics like doxorubicin .

- In Vivo Studies : Preliminary in vivo studies indicated that administration of the compound resulted in reduced tumor growth in xenograft models, highlighting its potential for further development as an anticancer agent .

Scientific Research Applications

The compound has shown promise in various biological assays, particularly in the following areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of isoxazole can inhibit cell proliferation in cancer cell lines such as SNB-19 and OVCAR-8, showcasing percent growth inhibitions ranging from 51% to 86% depending on the specific structural modifications made to the compound .

Antidiabetic Effects

In vivo studies using models like Drosophila melanogaster have indicated that certain oxadiazole derivatives can lower glucose levels significantly, suggesting potential applications in diabetes management. Compounds structurally related to 5-cyclopropyl-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide have shown similar effects .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer activity of various isoxazole derivatives, including those similar to 5-cyclopropyl-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide. The results revealed that these compounds effectively induced apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The most effective derivatives achieved over 80% inhibition in certain cancer cell lines .

Case Study 2: Diabetes Management

In a separate study focusing on anti-diabetic agents, researchers evaluated several oxadiazole compounds for their ability to regulate glucose levels in genetically modified Drosophila models. The findings indicated that specific modifications to the oxadiazole ring could enhance glucose-lowering effects significantly, paving the way for further exploration of these compounds in diabetes treatment .

Q & A

Q. What synthetic methodologies are optimal for preparing 5-cyclopropyl-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide?

The compound can be synthesized via a multi-step approach:

- Isoxazole ring formation : Cyclocondensation of cyclopropanecarboxylic acid derivatives with hydroxylamine under acidic conditions .

- Oxadiazole synthesis : React furan-2-carboxylic acid with amidoximes in the presence of activating agents (e.g., POCl₃) to form the 1,2,4-oxadiazole moiety .

- Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the isoxazole-3-carboxylic acid to the aniline-containing intermediate .

Key optimization parameters: Reaction temperature (70–90°C), solvent choice (DMF or THF), and purification via column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

Q. What are the recommended handling and storage protocols for this compound?

- Safety : Use nitrile gloves, safety goggles, and lab coats to avoid dermal exposure .

- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis/oxidation .

Advanced Research Questions

Q. How can the mitochondrial permeability transition pore (mPTP) inhibition activity of this compound be evaluated?

- Experimental design :

- Mitochondrial isolation : Extract liver mitochondria from C57BL/6 mice via differential centrifugation .

- Calcium retention capacity (CRC) assay : Load mitochondria with Calcium Green-5N dye and monitor fluorescence (λₑₓ = 506 nm, λₑₘ = 532 nm) under calcium pulses .

- Inhibitor testing : Add the compound (1–10 µM) and compare CRC to cyclosporin A (positive control). Calculate IC₅₀ using nonlinear regression .

Data interpretation: Increased CRC indicates mPTP inhibition, suggesting cardioprotective potential .

Q. What strategies can resolve contradictions in bioactivity data across different assay systems?

- Case example : If the compound shows activity in isolated mitochondria but not in cell-based assays:

- Solubility check : Use DMSO concentration ≤1% and confirm solubility via dynamic light scattering .

- Membrane permeability : Perform parallel artificial membrane permeability assays (PAMPA) to assess cellular uptake .

- Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways .

Q. How can molecular docking predict interactions between this compound and target proteins (e.g., kinases)?

- Protocol :

- Protein preparation : Retrieve the target kinase structure (PDB ID: e.g., 2JDO) and remove water/ligands .

- Ligand preparation : Generate 3D conformers of the compound using OpenBabel and assign Gasteiger charges .

- Docking : Use AutoDock Vina with a grid box centered on the ATP-binding site. Validate with known inhibitors (e.g., staurosporine) .

Key parameters: Binding energy ≤–7 kcal/mol and hydrogen bonds with key residues (e.g., Glu91, Lys33) suggest strong inhibition .

Q. What structural analogs of this compound have shown enhanced anticancer activity?

- Analog design :

- Activity data :

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.